molecular formula C13H26N2 B5859793 1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane

1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane

Cat. No.: B5859793
M. Wt: 210.36 g/mol
InChI Key: HHMUORCQIINOIJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylcyclohexyl)-1,4-diazepane is an organic compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through the reaction of diamines with dihalides under basic conditions.

    Introduction of Substituents: The methyl and methylcyclohexyl groups are introduced through alkylation reactions. For instance, the diazepane ring can be reacted with methyl iodide and 4-methylcyclohexyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-methylcyclohexyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted diazepanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-4-(1-methylethyl)-1,4-diazepane
  • 1-Methyl-4-(4-methylcyclohexyl)benzene
  • 4-Methyl-1-cyclohexene

Uniqueness: 1-Methyl-4-(4-methylcyclohexyl)-1,4-diazepane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications.

Properties

IUPAC Name

1-methyl-4-(4-methylcyclohexyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-12-4-6-13(7-5-12)15-9-3-8-14(2)10-11-15/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMUORCQIINOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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